![molecular formula C24H25N3O4 B8531951 3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoic acid](/img/structure/B8531951.png)
3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoic acid is a complex organic compound that features a quinoline moiety, a piperidine ring, and a benzoic acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoic acid typically involves multiple steps, including the formation of the quinoline and piperidine rings, followed by their coupling with the benzoic acid derivative. Common synthetic routes include:
Formation of Quinoline Moiety: This can be achieved through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Formation of Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of 1,5-diaminopentane.
Coupling Reactions: The quinoline and piperidine intermediates are then coupled with the benzoic acid derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for the Skraup synthesis and hydrogenation steps, as well as the development of more efficient coupling reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The carbonyl group in the quinoline moiety can be reduced to form a hydroxyl group.
Substitution: The hydroxyl group in the piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Such as quinine and chloroquine, which are known for their antimalarial properties.
Piperidine Derivatives: Such as piperine, which is found in black pepper and has various pharmacological effects.
Benzoic Acid Derivatives: Such as salicylic acid, which is used in the treatment of acne and other skin conditions.
Uniqueness
3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoic acid is unique due to its combination of a quinoline moiety, a piperidine ring, and a benzoic acid derivative. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C24H25N3O4 |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoic acid |
InChI |
InChI=1S/C24H25N3O4/c1-14-7-8-17(24(30)31)15(2)22(14)26-23(29)19-13-21(27-11-9-16(28)10-12-27)25-20-6-4-3-5-18(19)20/h3-8,13,16,28H,9-12H2,1-2H3,(H,26,29)(H,30,31) |
Clave InChI |
MJMMAWQQRHBTDP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C(=O)O)C)NC(=O)C2=CC(=NC3=CC=CC=C32)N4CCC(CC4)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-carboxy-9-hydroxy-1H-pyrazolo[3,4-f]quinoline](/img/structure/B8531910.png)
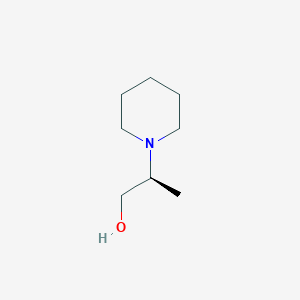

![N-[3-[3-(chloromethyl)phenoxy]propyl]phthalimide](/img/structure/B8531934.png)
![2-(4-Fluoro-phenyl)-imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B8531942.png)
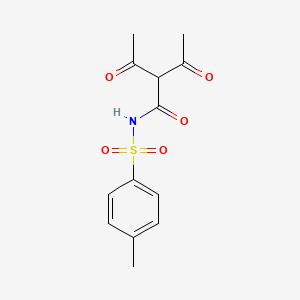

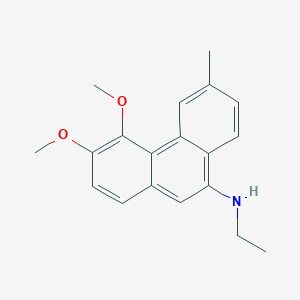
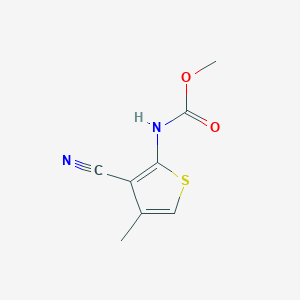
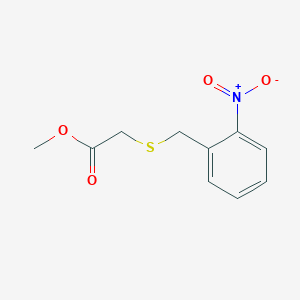
![2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B8531965.png)
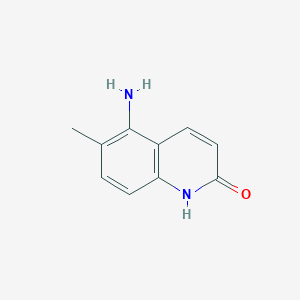
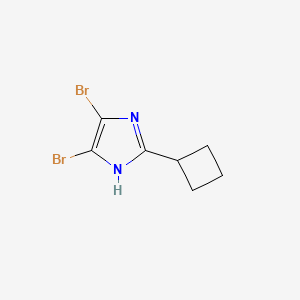
![6-(2,6-dichlorophenyl)-2-hydroxy-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B8531984.png)
